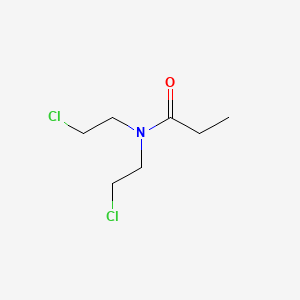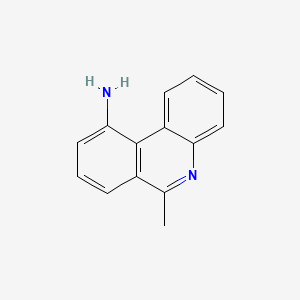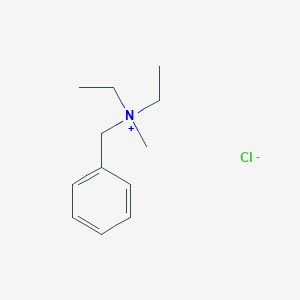
N-Benzyl-N-ethyl-N-methylethanaminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-ethyl-N-methylethanaminium chloride: is a quaternary ammonium compound with the molecular formula C12H20ClN . This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes. It is characterized by the presence of a benzyl group, an ethyl group, and a methyl group attached to the nitrogen atom, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-ethyl-N-methylethanaminium chloride typically involves the quaternization of N-Benzyl-N-ethyl-N-methylethanamine with a suitable alkylating agent, such as methyl chloride. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction can be represented as follows:
N-Benzyl-N-ethyl-N-methylethanamine+Methyl chloride→N-Benzyl-N-ethyl-N-methylethanaminium chloride
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale quaternization reactions. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-N-ethyl-N-methylethanaminium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation Reactions: Under specific conditions, the compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can also undergo reduction reactions to yield different amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, often in anhydrous solvents.
Major Products Formed
Substitution Reactions: The major products include substituted ammonium salts.
Oxidation Reactions: The products are usually oxides or hydroxylated derivatives.
Reduction Reactions: The primary products are reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-N-ethyl-N-methylethanaminium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of cell membrane dynamics and ion transport mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Industry: The compound is utilized in the production of surfactants, disinfectants, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-Benzyl-N-ethyl-N-methylethanaminium chloride involves its interaction with biological membranes and proteins. The compound can disrupt cell membranes by integrating into the lipid bilayer, leading to increased permeability and cell lysis. Additionally, it can interact with specific proteins, altering their function and activity. The molecular targets include membrane-bound enzymes and ion channels, which are crucial for maintaining cellular homeostasis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar structural features but different functional groups.
N-Benzyl-N-ethyl-N-methylamine: Another quaternary ammonium compound with comparable properties.
Uniqueness
N-Benzyl-N-ethyl-N-methylethanaminium chloride is unique due to its specific combination of benzyl, ethyl, and methyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to act as a phase transfer catalyst and its antimicrobial properties set it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
5197-81-9 |
|---|---|
Molekularformel |
C12H20ClN |
Molekulargewicht |
213.75 g/mol |
IUPAC-Name |
benzyl-diethyl-methylazanium;chloride |
InChI |
InChI=1S/C12H20N.ClH/c1-4-13(3,5-2)11-12-9-7-6-8-10-12;/h6-10H,4-5,11H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MJFAFTCWHINPPV-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+](C)(CC)CC1=CC=CC=C1.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


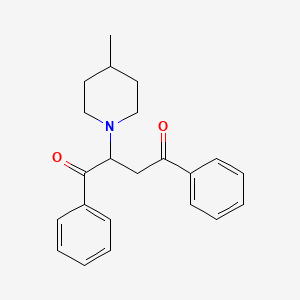
![2-(4-fluorophenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B14745796.png)
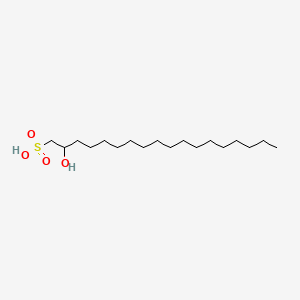
![2-[2-Hydroxyethyl(phenyl)phosphanyl]ethanol](/img/structure/B14745811.png)

![(2R,3R,4S,5R)-2-[2-chloro-6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14745828.png)
![ethyl (5E)-4-hydroxy-5-[[3-hydroxy-4-[2-[2-[2-[2-[4-[3-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenoxy]butanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]phenyl]methylidene]-2-phenyliminothiophene-3-carboxylate](/img/structure/B14745847.png)
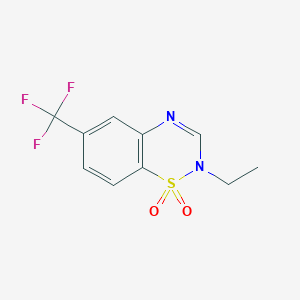
![1-Piperidin-1-yl-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]butan-1-one](/img/structure/B14745861.png)
![[(2R,3R,4R,5R)-5-[5-(benzylcarbamoyl)-2,4-dioxopyrimidin-1-yl]-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxyoxolan-3-yl] acetate](/img/structure/B14745866.png)


